1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione

Description

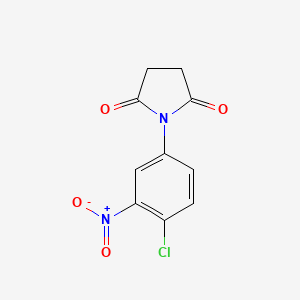

1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione (C₁₀H₇ClN₂O₄) is a pyrrolidine-2,5-dione derivative characterized by a substituted phenyl ring at the N1 position of the dione core. Its molecular structure includes a chlorine atom at the para position and a nitro group at the meta position of the aromatic ring (Fig. 1). The compound has a monoisotopic mass of 254.009434 Da and an average mass of 254.626 Da . It is identified by ChemSpider ID 2891197 and is synthetically versatile, serving as a precursor or intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPYGFLAYVWEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-chloro-3-nitroaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or toluene. The product is then purified by recrystallization from a suitable solvent mixture .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

*Calculated based on molecular formulae.

Key Findings from Comparative Analysis

In contrast, derivatives with electron-donating groups (e.g., methoxy in 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione) exhibit anticonvulsant activity, likely due to improved blood-brain barrier penetration . Hybrid Structures: Compounds combining pyrrolidine-2,5-dione with acridine (e.g., 3-(7-bromo-9-chloro-acridinyl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione) show enhanced acetylcholinesterase inhibition (binding free energy = -13.7 kcal/mol) compared to non-hybrid derivatives, suggesting synergistic effects .

Pharmacokinetic Properties Oral Bioavailability: According to Veber et al., polar surface area (PSA) and rotatable bond count critically influence bioavailability . Metabolic Stability: Piperidinyl or indolyl substituents (e.g., in 4f–4i derivatives ) may enhance metabolic stability due to reduced susceptibility to oxidative degradation, contrasting with the nitro group’s propensity for metabolic reduction.

Therapeutic Applications Anticonvulsant Activity: Derivatives with aryloxy or indolyl groups (e.g., 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione) demonstrate potent GABA-transaminase inhibition (IC₅₀ = 5.2 mM), outperforming vigabatrin, a clinical standard . Anti-Inflammatory Potential: Pyrrolidine-2,5-dione-acridine hybrids exhibit docking scores exceeding reference drugs celecoxib and indomethacin, indicating anti-inflammatory promise .

Biological Activity

1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione features a pyrrolidine ring substituted with a 4-chloro-3-nitrophenyl group. The presence of these substituents is crucial for its biological activity, influencing interactions with biological targets.

The compound is believed to exert its effects through several mechanisms:

- Inhibition of Kinase Activity : Similar pyrrolidine derivatives have shown nanomolar activity against kinases such as CK1γ and CK1ε, suggesting that 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione may also interact with these targets to inhibit their activity.

- Induction of Apoptosis : Compounds in this class can provoke intrinsic apoptotic pathways in cancer cells, leading to cell death. This is particularly relevant in the context of cancer therapy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolidine derivatives. For instance:

- Cell Line Studies : In vitro studies demonstrate that 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione exhibits significant antiproliferative effects on various cancer cell lines. The growth inhibition observed in colon cancer cell lines indicates its potential as an anticancer agent .

- Mechanistic Insights : The compound's ability to form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 suggests it may disrupt signaling pathways critical for tumor growth and survival .

Antimicrobial Activity

Pyrrolidine derivatives have shown promise as antimicrobial agents:

- Inhibition of Bacterial Growth : Preliminary data indicate that similar compounds exhibit antimicrobial activity against Gram-positive bacteria. This suggests that 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione may also possess antimicrobial properties worth exploring further .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives:

| Study | Findings |

|---|---|

| Dubinina et al. (2007) | Demonstrated significant growth inhibition in colon cancer cell lines (GI50 ~ 1.0–1.6 × 10^-8 M). |

| Kuznietsova et al. (2013) | Showed efficacy in reducing tumor growth in a chemically induced colon cancer model in rats. |

| Garmanchuk et al. (2016) | Reported antioxidant properties alongside low toxicity profiles for certain pyrrolidine derivatives. |

These findings collectively support the therapeutic potential of 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.